N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine
CAS No.:
Cat. No.: VC15889182
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BrN2 |
|---|---|
| Molecular Weight | 291.19 g/mol |
| IUPAC Name | 2-N-(4-bromo-3-methylphenyl)-3-methylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C14H15BrN2/c1-9-4-3-5-13(16)14(9)17-11-6-7-12(15)10(2)8-11/h3-8,17H,16H2,1-2H3 |
| Standard InChI Key | XDXUGFFAHIPIPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N)NC2=CC(=C(C=C2)Br)C |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: CHBrN
-
Molecular Weight: Approximately 322.22 g/mol (estimated based on the structure)
Storage and Handling
-
Storage Conditions: Typically, compounds like this should be stored in a dark place, under an inert atmosphere, at room temperature to prevent degradation.
-
Physical Form: Likely a solid, possibly with a color range similar to other aromatic amines (e.g., off-white to brown).
Synthesis and Applications
The synthesis of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine would typically involve the reaction of 6-methylbenzene-1,2-diamine with a suitable brominated aryl halide or diazonium salt. This process can be facilitated by various catalysts or coupling reagents.
Potential Applications
-
Organic Synthesis: As an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or dyes.
-
Biological Activity: Aromatic amines can exhibit biological activity, including antimicrobial or anticancer properties, though specific studies on this compound are lacking.
Related Compounds and Research Findings
Compounds with similar structures, such as 4-bromo-N1-methylbenzene-1,2-diamine and 4-bromo-3-methylbenzene-1,2-diamine, have been studied for their chemical properties and potential applications.
Comparison Table of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine | CHBrN | 322.22 (estimated) | Not Available |
| 4-Bromo-N1-methylbenzene-1,2-diamine | CHBrN | 201.06 | 69038-76-2 |
| 4-Bromo-3-methylbenzene-1,2-diamine | CHBrN | 201.06 | 952511-74-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume